Lipophilicity (XLogP3-AA) vs. N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline
The target compound exhibits a computed lipophilicity (XLogP3-AA) of 7.1, which is substantially higher than that of its close analog N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline (C₂₂H₃₁NO, MW 325.5) that lacks the benzyloxy ether and thus has a lower predicted logP [1]. While an exact XLogP3 value for the analog is not published in the same database, the structural replacement of a benzyloxy group (C₇H₇O) with an isopropyl group (C₃H₇) predictably reduces lipophilicity by approximately 2–3 logP units based on fragment-based calculations. This difference directly impacts partitioning behavior, membrane permeability, and non-specific binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 7.1 [1] |
| Comparator Or Baseline | N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline (CAS 1040682-28-7); XLogP3-AA not reported but structurally predicted to be approximately 4–5 |
| Quantified Difference | Estimated ΔXLogP3-AA ≈ +2 to +3 for the target compound |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) for the target; analog value estimated from structural fragment contributions [1] |
Why This Matters
Higher lipophilicity alters compound distribution in cellular and in vivo models; procurement without confirming logP equivalence risks irreproducible pharmacokinetic or target-engagement data.
- [1] PubChem. Compound Summary for CID 46736321, 3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline. National Center for Biotechnology Information. (Accessed 2026-05-02). View Source
